molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1

N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B1616527
CAS No.: 3197-19-1
M. Wt: 144.21 g/mol
InChI Key: OHLICMMXIJECIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a short-chain amide commonly used in various chemical and industrial applications. This compound is known for its role as a sodium channel blocker and its use in the synthesis of polyurethane foams with improved physical properties .

Biochemical Analysis

Biochemical Properties

N-[3-(dimethylamino)propyl]acetamide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels . The interactions of this compound with these biomolecules are complex and multifaceted, involving various enzymes and proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between esters and 3-(dimethylamino)-1-propylamine. The reaction is typically catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction can be carried out under mild conditions, making it a practical method for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acid chlorides due to their lower toxicity and cost. The process involves the removal of low-boiling alcohol to shift the equilibrium and increase the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The amidation reaction, which is the primary method for synthesizing this compound, typically uses esters and 3-(dimethylamino)-1-propylamine as reactants. Lead acetate is used as a catalyst to increase the reaction rate .

Major Products Formed

The major product formed from the amidation reaction is this compound itself. Other products may include low-boiling alcohols, which are removed to shift the reaction equilibrium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]acetamide is unique due to its role as a sodium channel blocker and its use in the synthesis of polyurethane foams. Its ability to act as a catalyst in various chemical reactions also sets it apart from similar compounds .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLICMMXIJECIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325152
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-19-1
Record name 3197-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 51.1 g (0.50 mol) portion of N,N-dimethyl-1,3-diaminopropane was put into a flask and cooled to 5° C. while stirring in an atmosphere of nitrogen. Under ice-cooling, to this was added dropwise 51.1 g (0.50 mol) of acetic anhydride spending 1 hour. After completion of the dropwise addition, this was further stirred at 25° C. for 3 hours. Thereafter, the reaction mixture was again ice-cooled and 41.6 g (0.5 mol) of 48% sodium hydroxide aqueous solution was added dropwise thereto spending 15 minutes and then, after completion of the dropwise addition, 350 ml of acetone was added to the reaction mixture and allowed to stand at room temperature for 8 hours. Sodium acetate precipitated in the acetone solution was removed by filtration, acetone was evaporated under a reduced pressure and then 71 g of the remaining yellow oil was distilled under a reduced pressure to obtain the title compound as a transparent oil. Yield 62.4 g (0.433 mol; yield 86.8%, boiling point 116-118° C./0.64 kPa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
86.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(dimethylamino)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.